![molecular formula C23H28N4O2 B6341681 Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate CAS No. 1184981-44-9](/img/structure/B6341681.png)
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antifungal, anticancer, and antimicrobial properties . The structure of this compound includes an imidazo[1,2-a]pyridine core, a piperazine ring, and a tert-butyl ester group, making it a versatile molecule for various scientific applications.
作用机制
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, which is essential for maintaining the integrity and fluidity of fungal cell membranes .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been shown to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
生化分析
Biochemical Properties
tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate: plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with Sterol 14-alpha demethylase (CYP51) , an enzyme crucial for ergosterol biosynthesis in fungal cells . By inhibiting this enzyme, the compound disrupts the formation of ergosterol, a vital component of fungal cell membranes, leading to antifungal effects. Additionally, molecular docking studies have indicated that this compound can bind to various protein targets, suggesting its potential as a multi-target therapeutic agent .
Cellular Effects
The effects of tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate on cellular processes are profound. It has been observed to inhibit the growth and proliferation of various fungal strains, including drug-resistant Candida species . This inhibition is primarily due to its impact on cell signaling pathways and gene expression related to ergosterol biosynthesis. Furthermore, the compound has shown potential anticancer activity by inducing apoptosis in cancer cells, thereby affecting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of Sterol 14-alpha demethylase (CYP51) , inhibiting its activity and preventing ergosterol synthesis . This inhibition leads to the accumulation of toxic sterol intermediates, which disrupts cell membrane integrity and function. Additionally, the compound’s interaction with other protein targets suggests potential enzyme inhibition or activation, contributing to its broad-spectrum biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained antifungal and anticancer activities, indicating its potential for prolonged therapeutic use. Further in vitro and in vivo studies are needed to fully elucidate its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate vary with different dosages in animal models. At lower dosages, the compound exhibits potent antifungal and anticancer activities with minimal toxicity . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate: is involved in several metabolic pathways, primarily through its interaction with enzymes such as Sterol 14-alpha demethylase (CYP51) . The compound’s inhibition of this enzyme disrupts ergosterol biosynthesis, leading to altered metabolic flux and changes in metabolite levels. Additionally, the compound may interact with other metabolic enzymes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound has been shown to accumulate in fungal cells, particularly in the cell membrane, where it exerts its antifungal effects . In mammalian cells, the compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate is critical for its activity and function. The compound predominantly localizes to the cell membrane in fungal cells, where it inhibits Sterol 14-alpha demethylase (CYP51) and disrupts ergosterol biosynthesis . In mammalian cells, the compound may localize to various subcellular compartments, including the cytoplasm and nucleus, where it can interact with different protein targets and influence cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps :
Formation of the Imidazo[1,2-a]pyridine Core: This is achieved through a cyclization reaction involving an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine. The reaction is catalyzed by iodine and proceeds via a [4+1] cycloaddition with tert-butyl isocyanide.
Introduction of the Piperazine Ring: The imidazo[1,2-a]pyridine intermediate is then reacted with a suitable piperazine derivative under basic conditions to form the desired piperazine ring.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
化学反应分析
Types of Reactions
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce partially or fully reduced derivatives .
科学研究应用
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrazines: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate is unique due to its combination of an imidazo[1,2-a]pyridine core, a piperazine ring, and a tert-butyl ester group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific applications .
属性
IUPAC Name |
tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)26-14-13-25(20(17-26)18-9-5-4-6-10-18)16-19-15-24-21-11-7-8-12-27(19)21/h4-12,15,20H,13-14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMXTPYYDXANRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)CC3=CN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
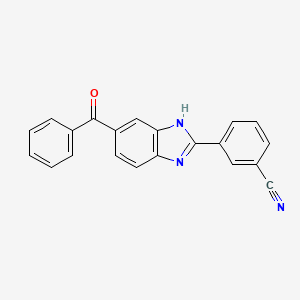
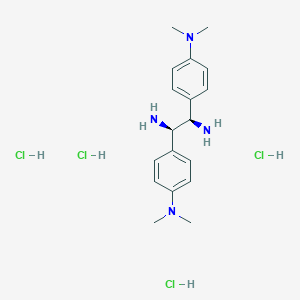
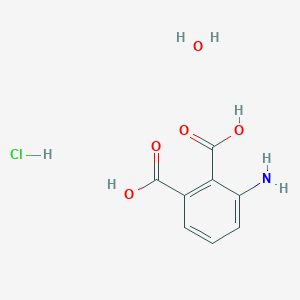

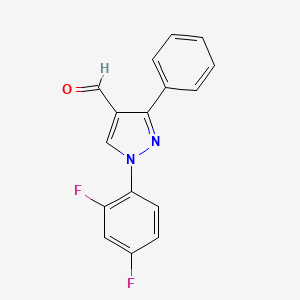
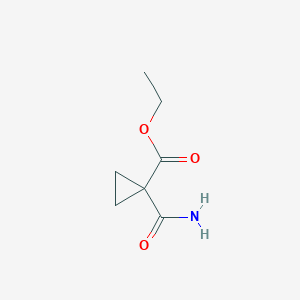
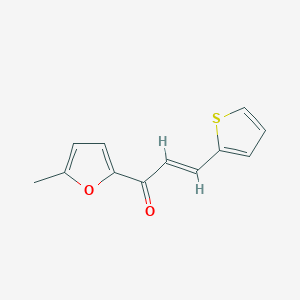
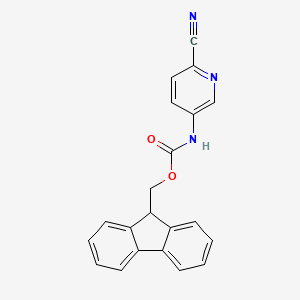
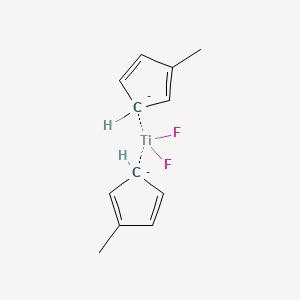
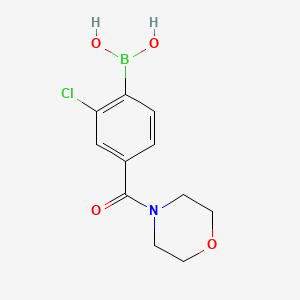
![4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6341674.png)
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)
![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)
